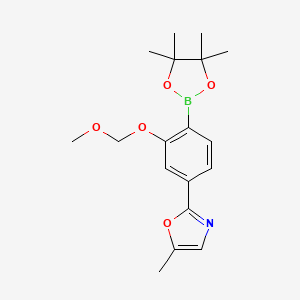
2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole is a complex organic compound with a unique structure that includes a boronate ester group and an oxazole ring
準備方法
The synthesis of 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the boronate ester group: This can be achieved by reacting a phenylboronic acid derivative with a suitable diol under dehydrating conditions.
Introduction of the oxazole ring: This step often involves cyclization reactions using appropriate precursors and catalysts.
Methoxymethoxy group addition: This can be done through etherification reactions using methoxymethyl chloride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form phenol derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar compounds include other boronate esters and oxazole derivatives. Compared to these compounds, 2-(3-(Methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyloxazole is unique due to the combination of its functional groups, which provides a distinct set of chemical properties and reactivity. Some similar compounds are:
Phenylboronic acid derivatives: Used in Suzuki coupling reactions.
Oxazole derivatives: Commonly found in pharmaceuticals and natural products.
This compound’s unique combination of a boronate ester and an oxazole ring makes it a versatile and valuable tool in various fields of scientific research.
特性
分子式 |
C18H24BNO5 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC名 |
2-[3-(methoxymethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C18H24BNO5/c1-12-10-20-16(23-12)13-7-8-14(15(9-13)22-11-21-6)19-24-17(2,3)18(4,5)25-19/h7-10H,11H2,1-6H3 |
InChIキー |
DSQSTTZRZSQBLW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=NC=C(O3)C)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(7-chlorothieno[3,2-b]pyridin-3-yl)acetate](/img/structure/B13918610.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)
![Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13918642.png)
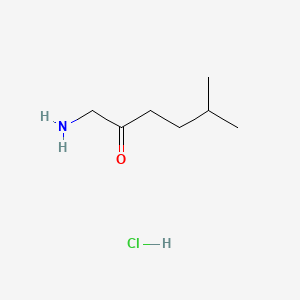

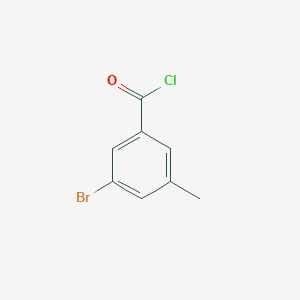
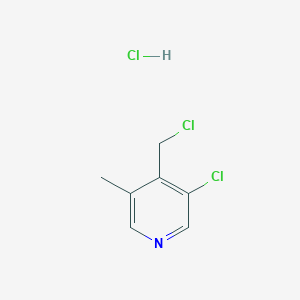

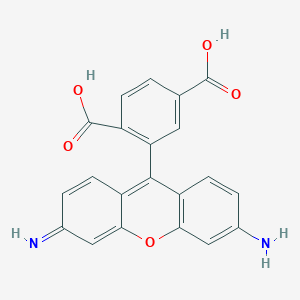

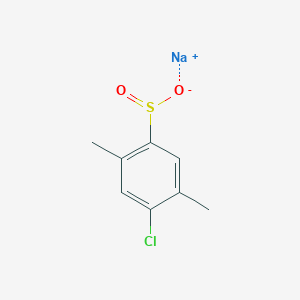

![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
